molecular formula C16H18ClN5O B1526293 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl CAS No. 1332530-80-9

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl

Cat. No.: B1526293
CAS No.: 1332530-80-9
M. Wt: 331.8 g/mol
InChI Key: WBQBNZOGFYYXPC-UHFFFAOYSA-N
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Description

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl is a useful research compound. Its molecular formula is C16H18ClN5O and its molecular weight is 331.8 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₆H₁₈ClN₅O
  • CAS Number : 1332530-80-9
  • MDL Number : MFCD19103454
  • Structure : The compound features a complex structure incorporating a pyrazolo[4,3-c]pyridine core and an oxadiazole moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds. For instance:

  • Compounds with oxadiazole and pyrazole derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds range from 6.25 to 25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

Research into related oxadiazole derivatives indicates potential antiparasitic effects. For example:

  • Certain derivatives have demonstrated micromolar activity against Entamoeba histolytica, suggesting that the oxadiazole framework may enhance efficacy against protozoan infections .

Anticancer Properties

The pyrazolo[4,3-c]pyridine scaffold has been linked to anticancer activity in various studies:

  • Compounds within this family have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. Specific mechanisms include the inhibition of key signaling pathways involved in tumor growth .

Synthesis Methods

The synthesis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl can be achieved through various methodologies:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis under controlled conditions, yielding high purity products.
  • Catalyst-Free Reactions : Recent advancements have demonstrated the feasibility of synthesizing such compounds without the need for catalysts or additives, making the process more environmentally friendly .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited potent antibacterial properties with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that specific derivatives from the pyrazolo family inhibited cell growth significantly. For instance, one derivative showed a reduction in cell viability by over 70% at concentrations as low as 10 μM after 48 hours of treatment .

Properties

IUPAC Name

3-benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O.ClH/c1-21-13-7-8-17-10-12(13)15(19-21)16-18-14(20-22-16)9-11-5-3-2-4-6-11;/h2-6,17H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQBNZOGFYYXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl
Reactant of Route 2
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl
Reactant of Route 3
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl
Reactant of Route 4
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl
Reactant of Route 5
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl
Reactant of Route 6
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl

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